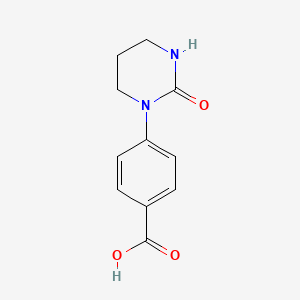
4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Übersicht
Beschreibung
4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, also known as 4-OH-TPA, is a small molecule compound that has been used in a variety of scientific applications, such as in the synthesis of pharmaceuticals and as a research tool in the study of biochemical and physiological processes. This compound has attracted considerable attention due to its unique properties, which make it an ideal candidate for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties
- Luminescent Derivatives : Research has highlighted the preparation and characterization of luminescent derivatives of this compound, contributing to a new approach for organic compound crystallization. This can have applications in material science and photonics (Chen, Li, & Cai, 2009).
Drug Design and Molecular Synthesis
- Allosteric and Active Site Binding : The compound has been utilized in the de novo design of molecules for drug discovery, especially in targeting therapeutically relevant proteins (Lanz & Riedl, 2014).
- Hybrid Compound Synthesis : It's used in the synthesis of hybrid systems containing pharmacophoric fragments, which could be significant in developing new therapeutic agents (Ivanova, Kanevskaya, & Fedotova, 2019).
Chemical Synthesis and Analysis
- Precursor for Substituted Benzoic Acids : It serves as an effective precursor in synthesizing substituted benzoic acids, a process important in various chemical synthesis applications (Hordiyenko et al., 2020).
- Development of Novel Fluorescence Probes : The compound is instrumental in developing fluorescence probes to detect reactive oxygen species, crucial in biological and chemical research (Setsukinai et al., 2003).
Corrosion Inhibition
- Anti-corrosive Activity : Derivatives of this compound have been investigated for their corrosion inhibition behavior, particularly for steel in acidic solutions, indicating potential industrial applications (Rbaa et al., 2020).
Environmental and Agricultural Applications
- Degradation of Herbicides : Studies have shown its degradation by specific bacterial strains, important in understanding environmental impact and bioremediation strategies for novel herbicides (Cai et al., 2012).
Anti-HIV Research
- Anti-HIV Agents : The compound has been used in synthesizing new anti-HIV agents, demonstrating significant potential in infectious disease research (Sepehri et al., 2017).
Inkjet Applications
- Pigment Dispersion in Ink : Its derivatives have been proposed for pigment dispersion in ink, suggesting applications in printing technologies (Song et al., 2017).
Antitumor Research
- Antiproliferative Activity : Organotin(IV) complexes of its derivatives have shown significant antiproliferative activity, indicating their potential in cancer research (Mahmudov et al., 2014).
Solar Cell Development
- Dye-Sensitized Solar Cells : The compound has been investigated in the development of solar cells, specifically in studying the influence of electron-acceptors on energy levels and stability, contributing to renewable energy technology (Yang et al., 2016).
Eigenschaften
IUPAC Name |
4-(2-oxo-1,3-diazinan-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h2-5H,1,6-7H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOYQBAWAUVQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)








